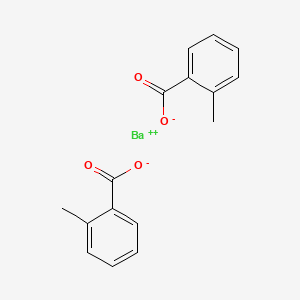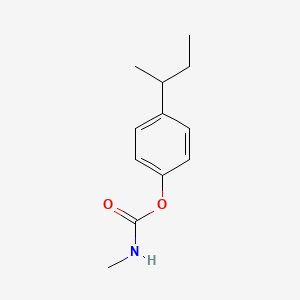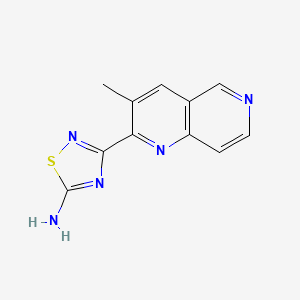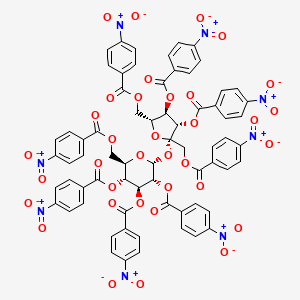
3-Nitro-4-hydroxy-5-bromopyridine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-hydroxy-5-bromopyridine N-oxide is a heterocyclic compound with the molecular formula C5H3BrN2O4 and a molecular weight of 234.99 g/mol . This compound is known for its unique chemical properties and is used in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide typically involves the nitration and bromination of pyridine derivatives. For example, pyridine can undergo bromination with molecular bromine in fuming sulfuric acid at 130°C to give a mixture of brominated pyridines . Nitration can be achieved using fuming nitric acid and oleum at high temperatures . The specific conditions for synthesizing this compound involve careful control of reaction parameters to ensure the correct substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-hydroxy-5-bromopyridine N-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-4-hydroxy-5-bromopyridine N-oxide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-4-hydroxy-5-bromopyridine N-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-nitropyridine: Similar structure but lacks the bromine atom.
3-Bromo-4-nitropyridine N-oxide: Similar structure but lacks the hydroxyl group.
4-Bromopyridine N-oxide: Similar structure but lacks the nitro and hydroxyl groups.
Uniqueness
3-Nitro-4-hydroxy-5-bromopyridine N-oxide is unique due to the presence of all three functional groups (nitro, hydroxyl, and bromine) on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications.
Propiedades
| 31872-66-9 | |
Fórmula molecular |
C5H3BrN2O4 |
Peso molecular |
234.99 g/mol |
Nombre IUPAC |
3-bromo-1-hydroxy-5-nitropyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O4/c6-3-1-7(10)2-4(5(3)9)8(11)12/h1-2,10H |
Clave InChI |
UAOUZQSNNHOJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


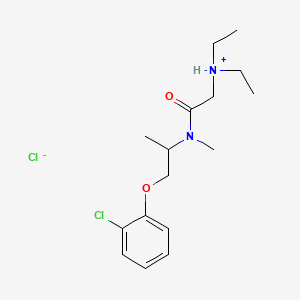
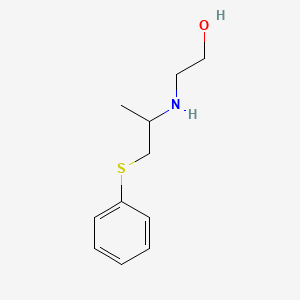
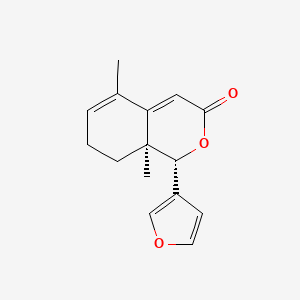
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)


